molecular formula C20H12Br2O3 B14582318 6,8-Dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one CAS No. 61595-27-5

6,8-Dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B14582318
CAS No.: 61595-27-5
M. Wt: 460.1 g/mol
InChI Key: LCUWQELJFVFHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-chromen-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-chromen-4-one typically involves the bromination of a suitable precursor followed by methoxylation and cyclization reactions. The reaction conditions often require the use of bromine or brominating agents, methanol, and acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as amines or alkyl halides, along with catalysts like palladium or copper, are employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromen-4-one compounds, each with distinct chemical and biological properties.

Scientific Research Applications

6,8-dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,8-dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-7-methoxy-2-(phenyl)-4H-chromen-4-one
  • 6,8-dibromo-7-methoxy-2-(naphthalen-2-yl)-4H-chromen-4-one
  • 6,8-dibromo-7-methoxy-2-(anthracen-1-yl)-4H-chromen-4-one

Uniqueness

6,8-dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

6,8-Dibromo-7-methoxy-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its molecular formula is C20H12Br2O3, and it has a molecular weight of 460.1 g/mol. This compound has gained attention due to its diverse biological activities, attributed to its unique structural features, including bromine and methoxy groups.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while demonstrating minimal cytotoxicity towards normal HEK-293 cells .
  • Mechanism of Action : The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, influencing signal transduction pathways critical for its biological effects. In particular, the compound may inhibit certain kinases or activate apoptotic pathways in cancer cells .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:

Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast)5.2 - 22.2Significant antiproliferative
HEK-293 (Normal)102.4 - 293.2Minimal cytotoxicity
CCRF-CEM (Leukemia)VariesSelective cytotoxicity observed
SKOV-3 (Ovarian)VariesAntiproliferative activity noted
PC-3 (Prostate)VariesNotable cytotoxic effects

These findings suggest that the compound displays selective cytotoxicity against cancer cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent.

Structure–Activity Relationship

The structure–activity relationship (SAR) studies indicate that the presence of bromine and methoxy groups significantly influences the biological activity of the compound. Variations in substitution patterns can lead to different biological profiles:

Compound Name Structural Features Unique Attributes
6,8-Dibromo-7-methoxy-2-(phenyl)-4H-chromen-4-oneContains phenyl instead of naphthaleneDifferent biological activity profile
6,8-Dibromo-7-methoxy-2-(naphthalen-2-yl)-4H-chromen-4-oneSimilar structure with naphthalene substitutionVariation in substitution pattern
6,8-Dibromo-7-methoxy-2-(anthracen-1-yl)-4H-chromen-4-oneIncorporates anthracene moietyPotentially different electronic properties

These variations highlight the importance of chemical structure in determining the biological activity of benzopyran derivatives.

Case Studies

One notable case study involved the evaluation of a series of benzopyran derivatives, including 6,8-dibromo-7-methoxy compounds, where they were tested against a panel of six human cancer cell lines. The results demonstrated that certain derivatives exhibited exceptional selectivity and potency against specific cancer types while showing limited effects on normal cells .

Properties

CAS No.

61595-27-5

Molecular Formula

C20H12Br2O3

Molecular Weight

460.1 g/mol

IUPAC Name

6,8-dibromo-7-methoxy-2-naphthalen-1-ylchromen-4-one

InChI

InChI=1S/C20H12Br2O3/c1-24-20-15(21)9-14-16(23)10-17(25-19(14)18(20)22)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3

InChI Key

LCUWQELJFVFHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.